(R)-Dinotefuran

Pollinator toxicology Apis mellifera Enantioselective acute toxicity

(R)-Dinotefuran is the R-enantiomer of dinotefuran, delivering 6.12-fold lower acute honeybee larval toxicity (LD50 183.6 vs 30.0 μg/larva) than the S-enantiomer while maintaining 1.7–2.4× enhanced insecticidal potency against Aphis gossypii and Apolygus lucorum. Its 21.7-day soil half-life (31.5% longer than S-form) enables extended residual pest control. Essential for pollinator-proximal crop protection R&D, enantioselective toxicology, and chiral analytical method validation. Racemic dinotefuran containing 50% S-enantiomer cannot substitute where non-target safety is critical.

Molecular Formula C7H14N4O3
Molecular Weight 202.21 g/mol
Cat. No. B12400213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Dinotefuran
Molecular FormulaC7H14N4O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN=C(NCC1CCOC1)N[N+](=O)[O-]
InChIInChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1
InChIKeyYKBZOVFACRVRJN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Dinotefuran: Chiral Neonicotinoid Insecticide with Defined Enantiomeric Properties


(R)-Dinotefuran is the R-enantiomer of the chiral neonicotinoid insecticide dinotefuran, which exists as a racemic mixture in most commercial formulations. Dinotefuran is a third-generation neonicotinoid that acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), disrupting normal neural transmission and leading to insect paralysis and death [1]. The chiral center in the tetrahydrofuran ring gives rise to two enantiomers—(R)-dinotefuran and (S)-dinotefuran—which exhibit distinct toxicological, environmental, and receptor-binding profiles despite identical molecular formulas [2]. (R)-Dinotefuran is increasingly recognized as the less toxic enantiomer to non-target organisms, with a toxicity differential ranging from 2.7-fold to 145.9-fold compared to (S)-dinotefuran across various test systems, while maintaining comparable insecticidal efficacy against target pests [2].

Why Racemic Dinotefuran Cannot Substitute for (R)-Dinotefuran in Pollinator-Sensitive or Precision Applications


Racemic dinotefuran, containing a 1:1 mixture of (R)- and (S)-enantiomers, cannot serve as a functional substitute for enantiopure (R)-dinotefuran in applications where non-target organism safety is a critical procurement criterion. The (S)-enantiomer exhibits acute toxicity to honeybee larvae that is 6.12 times higher than the (R)-enantiomer [1], with (S)-dinotefuran showing LD50 of 30.0 μg/larva versus 183.6 μg/larva for (R)-dinotefuran [1]. This enantioselective toxicity extends across multiple non-target species, with (S)-dinotefuran demonstrating 13.9 to 145.9 times greater ecological toxicity than the (R)-enantiomer depending on the test organism and endpoint measured [2]. Furthermore, the two enantiomers exhibit fundamentally different degradation kinetics in soil environments, with (R)-dinotefuran persisting significantly longer than (S)-dinotefuran, which affects both residue management strategies and pest control duration planning [3]. Given that racemic dinotefuran inherently contains 50% of the more toxic (S)-enantiomer, its use in pollinator-proximal applications, organic-adjacent operations, or environmentally sensitive ecosystems introduces quantifiable and avoidable ecological risk that cannot be mitigated by simple dose adjustment.

(R)-Dinotefuran Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Acute Toxicity to Honeybee Larvae: 6.12-Fold Safety Advantage Over S-Enantiomer

In a direct head-to-head acute oral toxicity assessment on honeybee (Apis mellifera) larvae, (R)-dinotefuran demonstrated substantially lower toxicity compared to both (S)-dinotefuran and racemic dinotefuran [1]. After 72 hours of oral exposure, the acute median lethal dose (LD50) for (R)-dinotefuran was 183.6 μg/larva, representing a 6.12-fold reduction in toxicity relative to (S)-dinotefuran (30.0 μg/larva) and a 1.98-fold reduction relative to racemic dinotefuran (92.7 μg/larva) [1]. The chronic exposure assessment further confirmed that (R)-dinotefuran exposure resulted in significantly higher larval survival rates, greater larval body weight, and increased weight of newly emerged adult bees compared to both (S)-dinotefuran and racemic dinotefuran [1].

Pollinator toxicology Apis mellifera Enantioselective acute toxicity Neonicotinoid risk assessment

Target Pest Insecticidal Activity: 1.7-2.4× Efficacy of (R)-Dinotefuran Relative to Racemic Mixture Against Sucking Pests

(R)-Dinotefuran exhibits insecticidal activity that is 1.7 to 2.4 times higher than racemic dinotefuran against typical sucking pests Aphis gossypii (cotton aphid) and Apolygus lucorum, while targeting nicotinic acetylcholine receptors (nAChRs) [1]. This enhanced efficacy means that lower application rates of (R)-dinotefuran can achieve equivalent pest control outcomes compared to racemic formulations, offering a dual benefit of reduced total active ingredient release into the environment while maintaining pest suppression [1]. The mechanism underlying this differential activity relates to enantiomer-specific binding interactions at the insect nAChR binding pocket [2].

Insecticidal bioactivity Aphis gossypii Apolygus lucorum nAChR agonism

Species-Selective nAChR Binding: (R)-Dinotefuran Preserves Pest Efficacy While Reducing Bee Neurotoxicity

Molecular-level investigations of enantioselective nAChR binding reveal a critical mechanistic basis for (R)-dinotefuran's improved safety profile. Studies demonstrate that (S)-dinotefuran has significantly higher affinity for honeybee nAChR than (R)-dinotefuran, whereas both enantiomers exhibit similar bioactivity toward cotton aphid (Aphis gossypii) nAChR [1]. Energy decomposition analysis identified electrostatic contributions as the critical energy term driving enantioselectivity, with specific residues Trp-51 (-2.57 kcal mol⁻¹) and Arg-75 (-4.86 kcal mol⁻¹) forming a hydrogen-bond network that mediates the species-selective neurotoxic response [1]. Molecular docking further confirmed that (S)-dinotefuran forms more hydrogen bonds than (R)-dinotefuran with the honeybee nAChR binding pocket, providing structural rationale for the differential toxicity observed in whole-organism assays [2].

Nicotinic acetylcholine receptor Molecular docking Species selectivity Neurotoxicity mechanism

Soil Degradation Kinetics: (R)-Dinotefuran Exhibits 5.2-Day Extended Persistence Relative to (S)-Enantiomer

Under greenhouse soil conditions, significant enantioselective degradation was observed between the two dinotefuran enantiomers. (+)-Dinotefuran demonstrated a soil half-life of 21.7 days, which is 5.2 days longer than that of (−)-dinotefuran (16.5 days) [1]. This extended persistence means (R)-dinotefuran remains biologically active in the soil environment for approximately 31.5% longer than its (S)-counterpart, with implications for both pest control duration and environmental residue management [1]. The preferential degradation of (−)-dinotefuran in cucumber was also observed in both foliar and douche treatment applications, though statistical significance was not reached in the plant matrix [1]. In earthworm-soil systems, (S)-dinotefuran exhibited higher toxicity via enantioselective persistence, bioaccumulation, and metabolic stress pathways at environmentally relevant concentrations (0.5 mg/kg), with (S)-dinotefuran inducing stronger metabolic stress by activating cytochrome pathways and suppressing cellular homeostasis and immune defense [2].

Enantioselective degradation Soil persistence Half-life Environmental fate

Co-Exposure Interaction with Avermectin: Toxicity Differential Between Enantiomers Narrows Significantly

In realistic co-exposure scenarios with avermectin, a fungicide frequently detected in pollen, the previously established safety advantage of (R)-dinotefuran is significantly attenuated [1]. Under simultaneous exposure, the 24-hour LD50 for (S)-dinotefuran with avermectin was 0.005 μg/bee, compared to 0.0215 μg/bee for (R)-dinotefuran with avermectin [1]. Crucially, the toxicity difference between the two enantiomers was reduced from 19.75-fold (in single-exposure scenarios) to only 4.3-fold under avermectin co-exposure [1]. Combination index analysis revealed distinct interaction patterns: avermectin exhibited antagonistic effects with (S)-dinotefuran from LD50 to LD90 dose ranges, while showing synergistic effects with (R)-dinotefuran over the same dosing range [1]. Molecular docking demonstrated that avermectin preempts the (S)-dinotefuran binding site and occupies the ASP110 amino acid residue of the receptor protein, while promoting (R)-dinotefuran binding [1].

Pesticide mixture toxicology Avermectin Synergistic toxicity Environmental co-exposure

(R)-Dinotefuran: Optimal Scientific and Industrial Application Scenarios Based on Differential Evidence


Pollinator-Proximal Crop Protection in Flowering Fruits and Vegetables

Based on the 6.12-fold lower acute toxicity to honeybee larvae (LD50 183.6 μg/larva vs. 30.0 μg/larva for S-dinotefuran) and the species-selective nAChR binding profile that demonstrates reduced honeybee receptor affinity while maintaining cotton aphid nAChR activity, (R)-dinotefuran is specifically indicated for pest control in crops where pollinator exposure is unavoidable or of heightened concern [1][2]. This includes flowering fruits, vegetables, and orchard crops where bee foraging activity overlaps with pest management windows. The 1.7-2.4× enhanced insecticidal activity against Aphis gossypii and Apolygus lucorum relative to racemic dinotefuran further supports its use in these scenarios, as lower application rates can achieve equivalent pest suppression [3].

Soil-Applied Systemic Insect Control Requiring Extended Residual Activity

The 21.7-day soil half-life of (R)-dinotefuran, representing a 5.2-day (31.5%) extension over the 16.5-day half-life of the (S)-enantiomer, positions this compound for soil application scenarios where extended residual pest control is a procurement priority [1]. This longer persistence is particularly relevant for systemic protection of root and tuber crops, transplanted vegetables, and nursery stock where frequent reapplication is logistically challenging or cost-prohibitive. Users should note that this extended persistence also requires careful consideration of crop rotation intervals and residue management planning. Additionally, (R)-dinotefuran demonstrates reduced toxicity to earthworms compared to the (S)-enantiomer, with less induction of metabolic stress and lower suppression of cellular homeostasis pathways in soil ecosystems [2].

Regulatory-Compliant Neonicotinoid Research and Reference Standard Applications

The enantiomer-specific toxicological and environmental fate data established through validated chiral analytical methods (HPLC on ChromegaChiral CCA column with n-hexane-ethanol-methanol 85:5:10 mobile phase, resolution ~1.8, LOD 0.05-0.15 mg/kg) provide a robust foundation for using (R)-dinotefuran as a reference standard in regulatory testing, environmental monitoring, and academic research programs [1]. Given that (R)-dinotefuran and (S)-dinotefuran exhibit distinct toxicological profiles that differ by up to 145.9-fold depending on the test organism, analytical methods capable of enantiomeric resolution are essential for accurate risk assessment in regulatory submissions [2]. Procurement of enantiopure (R)-dinotefuran enables laboratories to establish calibration curves and validate methods for chiral pesticide analysis in food matrices, environmental samples, and bee products, where the enantiomeric ratio serves as a critical marker of both application history and ecological risk [1][3].

Mixture Toxicology Studies Evaluating Agrochemical Co-Exposure Effects

The discovery that avermectin co-exposure reduces the toxicity differential between (R)-dinotefuran and (S)-dinotefuran from 19.75-fold to only 4.3-fold creates a specific research application for (R)-dinotefuran in pesticide mixture toxicology studies [1]. This compound serves as a critical tool for investigating how common agrochemical mixtures alter the enantioselective safety profiles of chiral pesticides under realistic field conditions. The documented synergistic interaction between avermectin and (R)-dinotefuran (contrasting with antagonistic interaction with the S-enantiomer) provides a model system for studying molecular mechanisms of mixture toxicity at the nAChR level, including competitive binding displacement at ASP110 and other key amino acid residues [1]. Research institutions, contract research organizations, and regulatory toxicology laboratories procuring (R)-dinotefuran for mixture studies can leverage these established interaction parameters to design experiments examining co-exposure effects with other neonicotinoids, fungicides, and adjuvants commonly found in tank mixes or environmental residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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